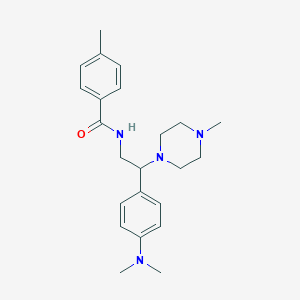
N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-methylbenzamide is a useful research compound. Its molecular formula is C23H32N4O and its molecular weight is 380.536. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-methylbenzamide, also known by its CAS number 900006-28-2, is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.
Chemical Structure and Properties
The compound features a molecular formula of C23H30N6O4 and a molecular weight of 454.5 g/mol. Its structure includes a dimethylamino group, a piperazine moiety, and an aromatic benzamide group, which contribute to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H30N6O4 |
| Molecular Weight | 454.5 g/mol |
| CAS Number | 900006-28-2 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific kinases, which are critical in various signaling pathways. For instance, it exhibits inhibitory activity against ABL1 and SRC kinases, which are involved in cancer cell proliferation and survival.
- Receptor Modulation : The presence of the piperazine group allows for interaction with neurotransmitter receptors, potentially influencing neuropharmacological activities.
- Cellular Uptake : Its lipophilicity enhances cellular membrane permeability, facilitating its uptake into cells where it can exert its effects.
Pharmacological Profile
Research indicates that this compound exhibits several pharmacological properties:
- Antitumor Activity : In vitro studies have demonstrated that the compound possesses significant antitumor effects against various cancer cell lines. For example, it has shown IC50 values in the nanomolar range against BCR-ABL1 expressing cells, indicating potent activity against leukemia models.
- Neuropharmacological Effects : Preliminary studies suggest that the compound may have potential applications in treating neurological disorders due to its ability to modulate neurotransmitter systems.
Case Study 1: Antitumor Efficacy
A study published in Cancer Research evaluated the efficacy of this compound against BCR-ABL1 positive leukemia cells. The results indicated that the compound exhibited:
- IC50 Values : 47 nM in Ba/F3 BCR-ABL1 cells.
- Selectivity : Minimal effect on non-targeted cell lines at concentrations up to 10 µM, highlighting its selectivity for cancerous cells .
Case Study 2: Neuropharmacological Assessment
In a neuropharmacology study, the compound was assessed for its effects on serotonin receptors. The findings suggested:
- Binding Affinity : Strong affinity for serotonin receptor subtypes, indicating potential antidepressant properties.
- Behavioral Studies : Animal models treated with the compound showed reduced anxiety-like behaviors compared to controls .
特性
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O/c1-18-5-7-20(8-6-18)23(28)24-17-22(27-15-13-26(4)14-16-27)19-9-11-21(12-10-19)25(2)3/h5-12,22H,13-17H2,1-4H3,(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRBGAXZYZTBNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













